Synthesis and mechanism of N,N-Diisopropylbenzothiazole-2-sulfenamide
Synthesis and mechanism of N,N-Diisopropylbenzothiazole-2-sulfenamide
An In-depth Technical Guide to the Synthesis and Mechanism of N,N-Diisopropylbenzothiazole-2-sulfenamide (DIBS)
Authored by: Gemini, Senior Application Scientist
Abstract
N,N-Diisopropylbenzothiazole-2-sulfenamide, commonly known as DIBS, is a cornerstone of the rubber industry, prized for its role as a delayed-action vulcanization accelerator. This guide provides a comprehensive exploration of its synthesis, reaction mechanism, and industrial application. We will delve into the prevalent manufacturing process involving the oxidative condensation of 2-mercaptobenzothiazole (MBT) and diisopropylamine, elucidating the chemical principles that govern this transformation. A detailed experimental protocol, grounded in established industrial practices, is provided, alongside a mechanistic breakdown of the S-N bond formation. This document is intended for researchers, chemists, and professionals in rubber and polymer science seeking a deep technical understanding of this critical vulcanization accelerator.
Introduction: The Significance of DIBS in Polymer Chemistry
The transformation of raw, tacky rubber into a durable, elastic material is achieved through vulcanization—a chemical process that forms cross-links between polymer chains. The efficiency and control of this process are paramount. While sulfur is the primary cross-linking agent, its reaction with rubber is impractically slow.[1] Vulcanization accelerators are thus essential, and among these, the sulfenamide class is preeminent, particularly in the tire industry.[1]
N,N-Diisopropylbenzothiazole-2-sulfenamide (DIBS) is a highly regarded member of this class.[2][3][4] Its principal advantage lies in providing a "scorch delay."[5] This latency period allows rubber compounds to be mixed and shaped at processing temperatures without premature curing (scorching).[5] Upon reaching the higher vulcanization temperature, DIBS decomposes to release species that rapidly accelerate the sulfur cross-linking, ensuring an efficient cure.[5][6] This dual characteristic of processing safety followed by a swift cure rate makes DIBS an invaluable tool for manufacturing high-quality, consistent rubber products.
Synthesis of N,N-Diisopropylbenzothiazole-2-sulfenamide
The primary industrial route to DIBS is the oxidative condensation of 2-mercaptobenzothiazole (MBT) with diisopropylamine.[7] This method is favored for its efficiency and scalability.
Key Raw Materials
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2-Mercaptobenzothiazole (MBT): The foundational benzothiazole structure. MBT is typically synthesized via a high-temperature, high-pressure reaction between aniline, carbon disulfide, and sulfur.
-
Diisopropylamine: A secondary amine that forms the "N,N-diisopropyl" portion of the final molecule.
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Oxidizing Agent: Sodium hypochlorite (NaOCl) is a common and effective oxidizing agent for this reaction.[7]
The Core Synthesis Reaction
The synthesis involves the formation of a sulfur-nitrogen (S-N) bond through an oxidative coupling mechanism. The overall reaction is as follows:
The process is typically carried out in a mixed solvent system, such as isopropanol and water, which helps to solubilize the organic reactants while accommodating the aqueous sodium hypochlorite solution.[7] A critical aspect of industrial production is the concurrent and gradual addition of both the MBT and the sodium hypochlorite solution to the heated solution of diisopropylamine.[7] This strategy offers several advantages:
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Expertise & Experience: By adding the reactants concurrently, the concentration of the highly reactive intermediates is kept low, minimizing the formation of undesired byproducts, most notably 2,2'-dithiobis(benzothiazole) (MBTS), which arises from the self-condensation of two MBT molecules.
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Trustworthiness: This controlled addition ensures better temperature management of the exothermic reaction and allows for precise control over the reaction's stoichiometry and pH, leading to a more consistent and higher-purity product.[7] The pH is typically maintained in the range of 9-12.
Reaction Mechanism: The Path to S-N Bond Formation
The oxidative condensation proceeds through a multi-step mechanism involving the activation of the sulfur atom in MBT, followed by a nucleophilic attack from the amine.
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Activation of MBT: The oxidizing agent, sodium hypochlorite, reacts with 2-mercaptobenzothiazole. This is believed to form a highly reactive sulfenyl chloride or a related intermediate (BTS-Cl).
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of diisopropylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the BTS-Cl intermediate.
-
Deprotonation & Product Formation: A base (either excess diisopropylamine or hydroxide ions in the solution) removes the proton from the nitrogen atom, leading to the formation of the stable S-N bond and the final product, DIBS. The byproduct, HCl, is neutralized by the basic reaction medium.
Visualization of the Reaction Mechanism
Caption: Proposed mechanism for the synthesis of DIBS.
Experimental Protocol: A Self-Validating System
The following protocol is a representative example based on established patent literature, designed for reproducibility and high yield.[7]
Reagents and Equipment
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Reactor: A jacketed glass reactor equipped with a mechanical stirrer, thermometer, and two addition funnels.
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Reagents:
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Diisopropylamine (0.3675 mole)
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Isopropanol (47.1 g)
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Water (15.0 g)
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2-Mercaptobenzothiazole (MBT), solid (0.35 mole)
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Sodium hypochlorite (NaOCl) solution, aqueous (e.g., 12-15%) (approx. 0.35-0.37 mole)
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Step-by-Step Methodology
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Reactor Setup: Charge the reactor with diisopropylamine, isopropanol, and water.
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Initial Heating: Begin stirring and heat the mixture to the target reaction temperature, typically between 45°C and 65°C (e.g., 50°C).[7]
-
Concurrent Addition: Begin the simultaneous, gradual addition of solid MBT and the aqueous sodium hypochlorite solution. The addition rate should be controlled to maintain the reaction temperature and ensure the reaction does not become too vigorous.
-
Reaction Monitoring: Monitor the reaction for its duration (typically 1-2 hours). The pH should be kept within a basic range (9-12).
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Workup - Precipitation: Once the reaction is complete, add approximately 500 g of ambient-temperature water to the reaction mixture to precipitate the product.
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Workup - Isolation: Cool the diluted mixture to 10°C. Collect the solid N,N-Diisopropylbenzothiazole-2-sulfenamide product by filtration.
-
Washing: Wash the filter cake thoroughly with water to remove residual salts and impurities.
-
Drying: Dry the product under vacuum at a temperature below its melting point (e.g., 40-50°C).
Visualization of the Experimental Workflow
Caption: Experimental workflow for DIBS synthesis.
Data Presentation: Quantitative Overview
The following table summarizes the quantitative data for a typical laboratory-scale synthesis of DIBS, as adapted from patent examples.[7][8]
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 2-Mercaptobenzothiazole (MBT) | 58.5 | g | Approx. 0.35 mole |
| Diisopropylamine | 37.2 | g | 0.3675 mole |
| Product | |||
| Theoretical Yield | 93.2 | g | Based on MBT |
| Actual Yield | 78.1 | g | As per example[7] |
| Yield Percentage | 83.8 | % | |
| Characterization | |||
| Melting Point | 55.8 | °C | As per example[7] |
Conclusion
The synthesis of N,N-Diisopropylbenzothiazole-2-sulfenamide is a well-refined industrial process centered on the oxidative condensation of MBT and diisopropylamine. The mechanism, involving the activation of the thiol sulfur followed by nucleophilic attack from the amine, is a classic example of S-N bond formation. The success of the synthesis hinges on careful control of reaction parameters—particularly the concurrent addition of reactants—to maximize yield and purity. The resulting molecule, DIBS, plays an indispensable role in the rubber industry, offering the crucial processing safety and cure efficiency required for the production of modern, high-performance elastomeric materials.
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